



# Application of Seladelpar Sodium Salt in Nonalcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Seladelpar sodium salt |           |
| Cat. No.:            | B8069339               | Get Quote |

#### Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is complex and involves metabolic dysregulation, lipotoxicity, and inflammatory responses. Seladelpar (also known as MBX-8025) is a potent and selective agonist for the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ). PPARs are nuclear receptors that regulate the transcription of genes involved in metabolic and inflammatory pathways.[1] PPAR $\delta$  is expressed in various tissues, including the liver (hepatocytes, cholangiocytes, Kupffer cells, and stellate cells), muscle, and adipose tissue, making it a promising therapeutic target for metabolic diseases like NASH.[1]

#### Mechanism of Action

Seladelpar exerts its effects by binding to and activating PPAR $\delta$ . Upon activation, PPAR $\delta$  forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

The key mechanisms of action of Seladelpar relevant to NASH include:

 Regulation of Lipid Metabolism: Seladelpar promotes peroxisomal and mitochondrial fatty acid oxidation, leading to a reduction in hepatic and circulating lipids.[2][3] This helps to



alleviate the lipotoxicity that is central to NASH pathogenesis.[4][5]

- Improvement of Insulin Sensitivity: Preclinical studies have shown that Seladelpar can normalize hyperglycemia and hyperinsulinemia, improving overall glucose homeostasis.[4]
- Anti-inflammatory Effects: Seladelpar exhibits anti-inflammatory properties, which are crucial for mitigating the hepatic inflammation characteristic of NASH.[1]
- Reduction of Bile Acid Synthesis: Seladelpar has been shown to suppress the synthesis of bile acids by downregulating the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, via the Fibroblast Growth Factor 21 (FGF21) signaling pathway.[6]

## Signaling Pathway of Seladelpar in Hepatocytes



Click to download full resolution via product page

Caption: Seladelpar's signaling pathway in hepatocytes.

## **Preclinical Research Findings**

Multiple preclinical studies have demonstrated the efficacy of Seladelpar in animal models of NASH.

A study using female Alms1 mutant (foz/foz) mice fed an atherogenic diet for 16 weeks, a model that develops obesity, dyslipidemia, and diabetes, showed that 8 weeks of treatment



with Seladelpar (10 mg/kg) reversed NASH pathology.[4] Key findings from this study are summarized below.

Table 1: Effects of Seladelpar in a Diabetic Obese Mouse Model of NASH[4]

| Parameter                     | Vehicle-treated foz/foz mice  | Seladelpar-treated foz/foz mice | Outcome       |
|-------------------------------|-------------------------------|---------------------------------|---------------|
| Metabolic Parameters          |                               |                                 |               |
| Blood Glucose                 | ~32 mmol/L                    | ~14 mmol/L                      | Normalized    |
| Serum ALT                     | 300-600 U/L Reduced by 50%    |                                 | Improved      |
| Serum Cholesterol             | Markedly increased Normalized |                                 | Normalized    |
| Serum Triglycerides           | Elevated                      | Decreased                       | Improved      |
| Hepatic Lipids                |                               |                                 |               |
| Total Neutral Lipids          | Increased                     | Profoundly reduced              | Improved      |
| Free Cholesterol              | Strikingly increased          | Reduced                         | Improved      |
| Histopathology                |                               |                                 |               |
| Hepatocyte Ballooning         | Present                       | Abolished                       | Resolved      |
| Steatosis                     | Present                       | Substantially reduced           | Improved      |
| Inflammation                  | Present                       | Substantially reduced           | Improved      |
| Fibrosis                      | Present                       | Improved                        | Improved      |
| NAFLD Activity Score<br>(NAS) | 6.9 ("definite NASH")         | 3.13 (Simple<br>steatosis)      | Reversed NASH |

Another study in a diet-induced amylin liver NASH (AMLN) mouse model treated for 12 weeks also showed significant improvements with Seladelpar.[2][3][7]

Table 2: Effects of Seladelpar in a Diet-Induced Mouse Model of NASH[3]



| Parameter                    | NASH Vehicle  | Seladelpar            | Seladelpar +<br>Liraglutide | Outcome with<br>Seladelpar |
|------------------------------|---------------|-----------------------|-----------------------------|----------------------------|
| Plasma Markers               |               |                       |                             |                            |
| ALT                          | _<br>Elevated | Significantly reduced | Significantly reduced       | Improved                   |
| AST                          | Elevated      | Significantly reduced | Significantly reduced       | Improved                   |
| Liver Fibrosis               |               |                       |                             |                            |
| Hydroxyproline               | Increased     | Starkly reduced       | Starkly reduced             | Improved                   |
| New Collagen<br>Synthesis    | Increased     | Starkly reduced       | Starkly reduced             | Improved                   |
| Liver Steatosis              |               |                       |                             |                            |
| Steatosis Score<br>Reduction | 0%            | 82%                   | 100%                        | Improved                   |
| NAFLD Activity<br>Score      |               |                       |                             |                            |
| ≥2-point improvement         | 0%            | 82%                   | 100%                        | Improved                   |

These preclinical data highlight Seladelpar's potential to address multiple facets of NASH pathology, including metabolic dysregulation, lipotoxicity, inflammation, and fibrosis.

## **Clinical Trials in NASH**

A Phase IIb, randomized, placebo-controlled trial was initiated to evaluate the efficacy and safety of Seladelpar in patients with NASH.[8] The primary efficacy measure was the change in liver fat content from baseline at 12 weeks.[8]

However, in November 2019, CymaBay Therapeutics announced the termination of the Phase IIb trial.[8][9] This decision was based on atypical histological findings, described as an interface hepatitis presentation, in some patients after 52 weeks of treatment.[8][9] Notably,



these findings were observed in patients who showed improvements or stabilization in biochemical markers of inflammation and liver injury and did not experience any liver-related adverse events.[8][9]

Following an in-depth investigation and a review by an independent expert panel, it was concluded that there was no evidence of Seladelpar-related liver injury in the Phase II NASH study.[10] Consequently, in July 2020, the U.S. Food and Drug Administration (FDA) lifted the clinical hold on Seladelpar, allowing for the potential resumption of clinical trials for NASH.[10]

# Experimental Protocols Diet-Induced NASH Mouse Model Protocol

This protocol is based on methodologies used in preclinical studies of Seladelpar.[2][7]

Objective: To induce NASH in mice through a specialized diet to study the effects of therapeutic interventions like Seladelpar.

#### Materials:

- C57BL/6J mice
- High-fat, high-fructose, high-cholesterol diet (e.g., AMLN diet)
- Standard chow
- Seladelpar sodium salt
- Vehicle (e.g., 1% methylcellulose)
- Gavage needles
- Metabolic cages
- Blood collection supplies
- Tissue collection and preservation supplies (formalin, liquid nitrogen)

#### Procedure:



- Acclimatization: Acclimatize mice to the facility for at least one week with ad libitum access to standard chow and water.
- Diet Induction: At 6-8 weeks of age, switch the experimental group of mice to the NASH-inducing diet. A control group should remain on standard chow.
- Disease Development: Maintain mice on the respective diets for a period sufficient to induce NASH pathology (e.g., 16-20 weeks).

#### Treatment:

- Randomize the NASH-induced mice into treatment and vehicle control groups.
- Prepare Seladelpar solution in the vehicle at the desired concentration (e.g., 10 mg/kg).
- Administer Seladelpar or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8-12 weeks).
- Monitoring: Monitor body weight, food intake, and water intake regularly. Perform metabolic assessments such as glucose tolerance tests at specified time points.
- Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, AST, lipids).
- Tissue Harvesting: Euthanize the mice and harvest the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histological analysis, and another portion should be snap-frozen in liquid nitrogen for molecular and biochemical analyses.

## **Experimental Workflow for Preclinical NASH Studydot**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. content.equisolve.net [content.equisolve.net]
- 2. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. CymaBay suspends liver disease trials of seladelpar [clinicaltrialsarena.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Clinical trials for seladelpar in NASH, PBC and PSC may resume- CymaBay Therapeutics - Medical Update Online [medicalupdateonline.com]
- To cite this document: BenchChem. [Application of Seladelpar Sodium Salt in Non-alcoholic Steatohepatitis (NASH) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069339#application-of-seladelpar-sodium-salt-in-non-alcoholic-steatohepatitis-nash-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com